molecular formula C17H10ClNO3 B12586851 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- CAS No. 648434-18-8

4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo-

Cat. No.: B12586851
CAS No.: 648434-18-8
M. Wt: 311.7 g/mol
InChI Key: CKGUEFHUPCTPOV-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, a carbonitrile group, a chlorophenyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 6-methyl-4-oxo-4H-1-benzopyran-3-carbonitrile with specific reagents such as trimethylsilyl trifluoromethanesulfonate in dichloromethane at room temperature . This is followed by further reactions involving other reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions may result in the formation of various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- include other benzopyran derivatives such as:

  • 4H-1-Benzopyran-3-carbonitrile, 2-amino-5,6,7,8-tetrahydro-4-phenyl
  • 6-methyl-4-oxo-4H-chromene-3-carbonitrile

Uniqueness

What sets 4H-1-Benzopyran-3-carbonitrile, 2-(4-chlorophenyl)-7-methoxy-4-oxo- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648434-18-8

Molecular Formula

C17H10ClNO3

Molecular Weight

311.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-7-methoxy-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C17H10ClNO3/c1-21-12-6-7-13-15(8-12)22-17(14(9-19)16(13)20)10-2-4-11(18)5-3-10/h2-8H,1H3

InChI Key

CKGUEFHUPCTPOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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